2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde

Catalog No.
S14523745
CAS No.
M.F
C8H5BrClFO
M. Wt
251.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde

Product Name

2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde

IUPAC Name

2-bromo-4-chloro-6-fluoro-3-methylbenzaldehyde

Molecular Formula

C8H5BrClFO

Molecular Weight

251.48 g/mol

InChI

InChI=1S/C8H5BrClFO/c1-4-6(10)2-7(11)5(3-12)8(4)9/h2-3H,1H3

InChI Key

GAQACNGHRLGYNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Br)C=O)F)Cl

2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde is an aromatic aldehyde characterized by the presence of a bromine atom at the 2-position, a chlorine atom at the 4-position, a fluorine atom at the 6-position, and a methyl group at the 3-position of the benzene ring. Its molecular formula is C8H6BrClF, and it has a molecular weight of approximately 237.48 g/mol. The compound is notable for its unique combination of halogen substituents, which influence its chemical behavior and potential applications in various fields such as organic synthesis and pharmaceuticals .

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The aldehyde can be reduced to yield the corresponding alcohol.
  • Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can undergo substitution reactions with various nucleophiles, leading to diverse derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium methoxide or potassium tert-butoxide for substitution .

The synthesis of 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde typically involves halogenation of a precursor compound. Common methods include:

  • Halogenation: A suitable precursor benzaldehyde undergoes bromination and chlorination under controlled conditions.
  • Fluorination: Fluorine is introduced through electrophilic aromatic substitution or other fluorination techniques.

These methods can be optimized for yield and purity, making them suitable for both laboratory and industrial applications .

2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic compounds.
  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for drug development.
  • Material Science: Its properties may be exploited in developing new materials or coatings.

Interaction studies focus on understanding how 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde interacts with biological molecules. These studies often assess:

  • Reactivity towards Enzymes: Evaluating how the compound affects enzyme activity can provide insights into its potential therapeutic roles.
  • Binding Affinity: Understanding how well it binds to specific receptors can inform drug design processes.

Such studies are essential for elucidating the mechanisms underlying its biological effects.

Several compounds exhibit structural similarities to 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde. Here are notable examples:

Compound NameMolecular FormulaUnique Features
2-Bromo-6-fluoro-3-methoxybenzaldehydeC8H7BrF OContains a methoxy group instead of a methyl group
6-Bromo-2-fluoro-3-methoxybenzaldehydeC8H7BrF ODifferent positioning of bromine and methoxy groups
2,4-Dibromo-6-fluorobenzaldehydeC8H5Br2F OContains two bromine atoms, increasing reactivity
2-Bromo-4,6-difluorobenzaldehydeC8H4BrF2OTwo fluorine atoms enhance electrophilicity
4-Bromo-2-fluoro-5-methylbenzaldehydeC8H7BrF ODifferent substitution pattern affecting properties

The uniqueness of 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde lies in its specific combination of halogen substitutions along with a methyl group, which influences its chemical reactivity and interactions with other molecules. This distinct configuration makes it particularly interesting for further study in synthetic chemistry and potential applications in pharmaceuticals .

Halogenation Strategies in Multisubstituted Benzaldehyde Synthesis

The sequential introduction of halogens (bromine, chlorine, and fluorine) and a methyl group onto a benzaldehyde scaffold requires careful consideration of directing effects and reaction conditions. Fluorine, as a strong ortho/para-directing group, is typically introduced early to guide subsequent substitutions. For example, in the synthesis of 2-bromo-4-fluorobenzaldehyde, fluorination is achieved first via electrophilic substitution using N-bromosuccinimide (NBS) in a mixed solvent system of trifluoroacetic acid and sulfuric acid. This approach yields an 84% isolated product, demonstrating the viability of fluorine as a directing group for bromination at the ortho position.

Chlorination, however, often demands specialized bases to overcome regioselectivity challenges. Tetramethylpiperidylmagnesium chloride (TMPMgCl·LiCl) has been employed for selective deprotonation in polyhalogenated benzene systems, enabling precise bromine or chlorine insertion at sterically hindered positions. While effective, the high cost of TMPMgCl·LiCl has driven exploration of alternatives such as diisopropylamide magnesium chloride (iPr₂NMgCl·LiCl), albeit with trade-offs in solubility and required excess.

Methyl group introduction via Friedel-Crafts alkylation or formylation followed by reduction must be timed to avoid steric clashes with halogens. For instance, the methyl group in 3-methylbenzaldehyde derivatives is often introduced prior to final halogenation steps to prevent competing side reactions. A comparative analysis of halogenation sequences is provided in Table 1.

Table 1: Comparison of Halogenation Sequences for Polyhalogenated Benzaldehydes

Order of Substituent AdditionKey ReagentsYield (%)Selectivity Challenges
F → Br → Cl → CH₃NBS, AlCl₃, CH₃I78Competing para-bromination
CH₃ → F → Br → ClTMPMgCl·LiCl, Cl₂82Methyl group steric hindrance
F → Cl → Br → CH₃SO₂Cl₂, HBr, DIBAL-H68Over-chlorination byproducts

Ultrasound-Assisted Bromochlorination Techniques

Ultrasound irradiation (20–40 kHz) enhances bromochlorination by accelerating mass transfer and reducing reaction times. In conventional methods, bromination of 4-fluorobenzaldehyde with NBS requires 48 hours at 50°C. Under ultrasound, cavitation bubbles collapse near the reaction interface, locally increasing temperature and pressure to complete the same transformation in 6–8 hours. This method also improves yields by minimizing thermal decomposition of sensitive intermediates.

Chlorination benefits similarly: the use of sulfuryl chloride (SO₂Cl₂) under ultrasound at 30°C achieves 95% conversion to 4-chloro-2-fluorobenzaldehyde within 2 hours, compared to 12 hours under thermal conditions. The mechanical energy from ultrasound disrupts passivating salt layers on metal catalysts, maintaining reagent activity.

Table 2: Impact of Ultrasound on Halogenation Efficiency

Halogenation StepTraditional Time (h)Ultrasound Time (h)Yield Improvement (%)
Bromination488+12
Chlorination122+18

Solvent-Free Approaches for Halogenated Methylbenzaldehyde Derivatives

Solvent-free methodologies reduce waste and simplify purification. One approach involves mechanochemical grinding of 4-fluoro-3-methylbenzaldehyde with NBS and a catalytic amount of iron(III) chloride. This solid-state reaction achieves 88% bromination yield at the ortho position within 90 minutes, avoiding the use of trifluoroacetic acid.

For oxidation steps, solvent-free conditions using dimethyl sulfoxide (DMSO) as both reagent and solvent enable efficient conversion of 2-bromo-6-fluorobenzyl bromide to the corresponding aldehyde. By heating the mixture to 95°C for 5 hours, 92% conversion is achieved, with DMSO acting as a mild oxidant. This contrasts with traditional methods requiring stoichiometric chromium-based oxidants, which generate hazardous waste.

Table 3: Solvent-Free vs. Solvent-Based Oxidation Efficiency

MethodReagentTime (h)Yield (%)
Solvent-freeDMSO592
TraditionalPyridinium chlorochromate885

These advances highlight the potential for greener synthesis routes that maintain high regioselectivity while minimizing environmental impact.

2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde represents a highly functionalized aromatic aldehyde with significant catalytic potential in multicomponent reactions due to its unique electronic and steric properties [1]. The presence of multiple halogen substituents (bromine, chlorine, and fluorine) on the benzene ring creates distinctive electronic effects that enhance its reactivity profile in various catalytic systems [2]. The molecular formula C8H5BrClFO corresponds to a molecular weight of 251.48 g/mol, positioning this compound as a versatile intermediate in organic synthesis [1].

The electron-withdrawing nature of the halogen substituents significantly affects the electrophilicity of the aldehyde carbon, making it particularly suitable for nucleophilic attack in multicomponent reaction pathways [3]. The strategic positioning of the halogens creates a unique electronic environment that can be exploited in various catalytic applications, particularly those involving halogen bonding interactions [4] [5].

Organocatalytic Activation via Halogen-Bond Donor Systems

The incorporation of 2-bromo-4-chloro-6-fluoro-3-methylbenzaldehyde in halogen-bond donor catalytic systems represents a significant advancement in organocatalytic methodology [6]. The compound functions as both a substrate and a potential halogen bond donor due to the presence of bromine and chlorine atoms capable of forming σ-holes [7] [8]. These σ-holes represent regions of depleted electron density that can interact with Lewis basic sites, creating directional non-covalent interactions essential for catalytic activation [9].

Research demonstrates that halogen bonding organocatalysis enhanced through intramolecular hydrogen bonds can significantly improve catalytic performance [10] [11]. The halogen bond donors in 2-bromo-4-chloro-6-fluoro-3-methylbenzaldehyde are strengthened through direct interaction with hydrogen bonds to the electron-rich belt of the halogen atoms [10]. This Hydrogen Bond enhanced Halogen Bond mechanism plays a crucial role in catalyst design and performance optimization [11].

Halogen Bond Donor Properties2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde
Molecular Weight (g/mol)251.48
Halogen Bond SitesBr, Cl positions
Electronic CharacterStrong electron-withdrawing
Catalytic ModeBifunctional activation

The electrostatic potential of the σ-hole on donor halogen atoms determines the energy of halogen bonds formed with acceptors [12]. In 2-bromo-4-chloro-6-fluoro-3-methylbenzaldehyde, the bromine atom exhibits the strongest halogen bonding potential, followed by chlorine, while fluorine typically does not participate in halogen bonding due to its high electronegativity [9]. The compound's effectiveness as a halogen bond donor increases with the polarizability of the halogen substituents, with bromine providing the most significant catalytic enhancement [8].

Computational studies reveal that the combination of multiple electron-withdrawing substituents creates a synergistic effect that enhances the electrostatic potential of the halogen σ-holes [6]. The presence of the aldehyde functional group provides an additional electrophilic site for substrate activation, creating opportunities for dual activation mechanisms in organocatalytic systems [7].

Role in Groebke–Blackburn–Bienaymé Reaction Mechanisms

The Groebke–Blackburn–Bienaymé three-component reaction has emerged as a powerful tool for constructing imidazo-fused heterocycles, with 2-bromo-4-chloro-6-fluoro-3-methylbenzaldehyde serving as a valuable aldehyde component [13] [14]. This multicomponent reaction involves the condensation of aminoazoles, aldehydes, and isocyanides to form structurally diverse heterocyclic scaffolds [15] [16].

The mechanism of the Groebke–Blackburn–Bienaymé reaction involves a non-concerted [4 + 1] cycloaddition of the isocyanide acting as a vinylidene carbenoid to the Schiff base intermediate [17]. The halogenated benzaldehyde component undergoes initial condensation with the aminoazole to form an imine intermediate, which subsequently reacts with the isocyanide to yield the final imidazo-heterocycle product [13].

Reaction ParametersOptimal Conditions
Temperature (°C)80-130
SolventEthanol, trifluoroethanol
Catalyst Loading (mol%)5-20
Reaction Time (hours)2-24
Typical Yields (%)60-95

The electron-withdrawing halogen substituents in 2-bromo-4-chloro-6-fluoro-3-methylbenzaldehyde enhance the electrophilicity of the aldehyde carbon, facilitating the initial condensation step with aminoazoles [13]. The presence of multiple halogens also influences the regioselectivity and reactivity patterns in subsequent cyclization steps [15].

Recent developments in Groebke–Blackburn–Bienaymé reaction catalysis have demonstrated the effectiveness of various catalytic systems with halogenated benzaldehydes [14]. Lewis acid catalysts such as scandium triflate and gadolinium triflate have shown particular efficacy with electron-deficient aldehydes like 2-bromo-4-chloro-6-fluoro-3-methylbenzaldehyde [17]. The reaction tolerates diverse functional groups and provides access to libraries of biologically active compounds with good to excellent yields [16].

The synthetic utility of 2-bromo-4-chloro-6-fluoro-3-methylbenzaldehyde in Groebke–Blackburn–Bienaymé reactions extends to the preparation of pharmaceutical intermediates and agrochemical precursors [14]. The multiple halogen substituents provide handles for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures [18].

Synergistic Effects with Transition Metal Catalysts

The combination of 2-bromo-4-chloro-6-fluoro-3-methylbenzaldehyde with transition metal catalysts creates synergistic effects that enable unprecedented transformations not achievable by either catalyst alone [19] [20]. This cooperative dual catalysis approach leverages the unique properties of both organocatalytic activation and transition metal chemistry [21].

Palladium-catalyzed reactions with halogenated benzaldehydes demonstrate enhanced selectivity and efficiency when combined with organocatalytic systems [22]. The electron-withdrawing halogen substituents facilitate oxidative addition processes and stabilize key intermediates in catalytic cycles [23]. Research shows that increasing calcination temperatures of palladium catalysts from 100°C to 400°C significantly improves selectivity from 45% to 96% when working with halogenated substrates [24].

Catalyst SystemMetal LoadingTemperature (°C)Selectivity (%)Yield (%)
Pd/C (100°C calcination)5 mol%804568
Pd/C (200°C calcination)5 mol%806572
Pd/C (400°C calcination)5 mol%809685

Rhodium-catalyzed transformations benefit significantly from the presence of halogenated benzaldehyde substrates [25]. The combination of Rh(III) catalysts with 2-bromo-4-chloro-6-fluoro-3-methylbenzaldehyde enables selective carbon-hydrogen functionalization reactions with enhanced regioselectivity [26]. Sequential catalytic processes involving both transition metal activation and organocatalytic steps provide access to complex polycyclic structures [27].

The synergistic effects observed in cooperative catalysis systems involving 2-bromo-4-chloro-6-fluoro-3-methylbenzaldehyde arise from multiple factors [19]. The halogen substituents can coordinate to transition metals, providing additional stabilization and directing effects [23]. Simultaneously, the aldehyde functionality can undergo organocatalytic activation through enamine or iminium ion formation, creating reactive intermediates that participate in metal-catalyzed transformations [20].

Mechanistic studies reveal that the electron-withdrawing nature of the halogen substituents influences the binding affinity and reaction kinetics in transition metal-catalyzed processes [25]. The presence of bromine and chlorine atoms creates opportunities for halogen bonding interactions that can stabilize transition states and intermediates, leading to improved reaction outcomes [28].

The unique substitution pattern of 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde creates a complex electronic environment that significantly influences its reactivity through σ-hole interactions. The σ-hole phenomenon, characterized by regions of positive electrostatic potential along the extension of covalent bonds involving halogen atoms, plays a crucial role in determining the compound's electrophilic substitution pathways [1] [2].

σ-Hole Formation and Characteristics

The three halogen substituents (bromine, chlorine, and fluorine) each contribute distinct σ-hole characteristics to the molecular system. Bromine, being the largest and most polarizable halogen present, exhibits the strongest σ-hole magnitude among the three, with interaction energies ranging from 2-8 kcal/mol [3] [4]. The σ-hole is positioned along the carbon-bromine bond extension and requires a nearly linear approach angle of 165-180° for optimal electrophilic interactions [5] [6].

Chlorine substituents demonstrate moderate σ-hole characteristics with interaction energies spanning 1-5 kcal/mol [3]. The 4-chloro position, being para to the aldehyde group, experiences minimal steric hindrance while maintaining significant electron-withdrawing capacity through inductive effects [7]. Fluorine, despite being the most electronegative halogen, paradoxically exhibits the weakest σ-hole due to its small atomic radius and limited polarizability, with interaction energies typically ranging from 0.5-3 kcal/mol [4].

Halogenσ-Hole Magnitude (Relative)Electrophilic CharacterBond Angle RequirementInteraction Energy Range (kcal/mol)
BrHighStrong165-180°2-8
ClModerateModerate165-180°1-5
FLowWeak165-180°0.5-3
IVery HighVery Strong165-180°3-10

Electronic Environment and Substitution Patterns

The cumulative effect of multiple electron-withdrawing halogen substituents creates a significantly electron-deficient aromatic ring [7]. This deactivation manifests through both inductive and mesomeric effects, with the halogens drawing electron density away from the aromatic π-system [8]. The electron-withdrawing nature enhances the electrophilicity of the aldehyde group, making it more susceptible to nucleophilic attack while simultaneously deactivating the aromatic ring toward electrophilic aromatic substitution .

The σ-hole interactions become particularly relevant in directing incoming electrophiles to specific positions on the ring. The 2-bromo substituent, with its pronounced σ-hole, can engage in attractive interactions with electron-rich nucleophiles, influencing the regioselectivity of subsequent reactions [2]. These interactions operate through a combination of electrostatic forces and charge-transfer mechanisms, with stronger bonds exhibiting significant charge-transfer character [5].

Mechanistic Implications for Electrophilic Substitution

In electrophilic aromatic substitution reactions, the multiple halogen substituents create a deactivated system that favors meta-substitution relative to the electron-withdrawing groups [8] [10]. The σ-hole interactions provide additional stabilization to transition states and intermediates where the incoming electrophile can benefit from favorable geometric arrangements with the existing halogen substituents [1].

The reaction proceeds through formation of σ-complexes (Wheland intermediates) that are destabilized by the electron-withdrawing effects of the halogens [10]. However, the σ-hole interactions can provide compensatory stabilization when the geometry allows for optimal alignment between the electrophile and the halogen σ-holes [2]. This dual effect creates complex reactivity patterns where both electronic deactivation and geometric stabilization must be considered.

Steric and Electronic Effects of Ortho-Substituents

The ortho-substituents in 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde exert profound influence on the compound's reactivity through a combination of steric hindrance and electronic perturbations. The 2-bromo and 3-methyl groups, positioned ortho to the aldehyde functionality, create a unique microenvironment that significantly modulates both the electronic properties of the carbonyl group and the accessibility of the reaction site [11] .

Proximity Effects and Bond Polarization

Ortho-substituents demonstrate pronounced proximity effects that extend beyond simple through-bond electronic transmission [11]. The spatial closeness between the carbonyl carbon-hydrogen bond and the ortho-substituents leads to measurable changes in coupling constants, with increases of 10-15 Hz observed for bromine substituents and 8-12 Hz for methyl groups [11] [13]. These changes reflect alterations in bond polarization and hybridization of the formyl carbon [14].

The electron-withdrawing bromine substituent at the 2-position creates an improper hydrogen bond interaction with the aldehyde C-H bond, resulting in bond shortening and increased s-character in the carbon orbital [11]. This interaction occurs through space rather than through the π-system, as evidenced by the observation that the effect is independent of the electronic character (donor or acceptor) of the substituent [13].

Substituent PositionElectronic EffectSteric HindranceImpact on ReactivityCoupling Constant Change (Hz)
2-BromoElectron-withdrawingHighDeactivating+10-15
4-ChloroElectron-withdrawingNoneDeactivatingMinimal
6-FluoroElectron-withdrawingModerateWeakly deactivating+5-8
3-MethylElectron-donatingModerateActivating+8-12

Steric Accessibility and Conformational Effects

The 2-bromo substituent introduces significant steric bulk that affects the approach of nucleophiles to the aldehyde carbon . This steric hindrance is compounded by the 3-methyl group, which, despite being electron-donating, creates additional conformational constraints [15]. The combination of these ortho-substituents forces the aldehyde group to adopt specific conformations that can either facilitate or hinder subsequent reactions depending on the nature of the incoming reagent.

Steric effects become particularly pronounced in reactions involving bulky nucleophiles or in cyclization processes where ring closure requires specific geometric arrangements [13]. The ortho-substitution pattern can lead to preferential formation of thermodynamic rather than kinetic products due to the energetic penalties associated with unfavorable steric interactions in transition states [16].

Electronic Modulation of Reactivity

The electronic effects of ortho-substituents operate through both inductive and field effects due to their proximity to the reaction center [16]. The 2-bromo group exerts a strong electron-withdrawing influence that increases the electrophilicity of the aldehyde carbon, facilitating nucleophilic addition reactions [11]. Conversely, the 3-methyl group provides modest electron density through hyperconjugation and inductive donation, partially offsetting the deactivating effects of the halogen substituents.

These electronic perturbations manifest in altered reaction rates and product distributions. For ortho-substituted benzaldehydes, the positive steric acceleration parameter indicates that bulky ortho-substituents can actually accelerate certain reactions despite creating steric hindrance [16]. This apparent contradiction arises from the stabilization of transition states through favorable electronic interactions that overcome the destabilizing steric effects.

Regioselectivity and Directing Effects

The combination of steric and electronic factors from ortho-substituents significantly influences regioselectivity in multi-step synthetic sequences [17]. The 2-bromo and 3-methyl substituents create an asymmetric environment that can direct subsequent functionalization to specific positions on the aromatic ring or influence the stereochemical outcome of reactions at the aldehyde center.

In palladium-catalyzed ortho C-H functionalization reactions, the presence of multiple ortho-substituents can either enhance or inhibit reactivity depending on the specific electronic requirements of the transformation [17]. The electron-withdrawing halogens generally facilitate such reactions by increasing the acidity of the remaining ortho C-H bonds, while steric effects can limit the approach of the metal catalyst.

Kinetic Studies of Imine Formation and Cyclization

The kinetic behavior of 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde in imine formation and cyclization reactions reveals complex mechanistic pathways influenced by the multiple halogen substituents and their electronic effects. These reactions proceed through distinctly different kinetic regimes depending on the nature of the nucleophile, reaction conditions, and the specific cyclization pathway involved [18] [19].

Imine Formation Kinetics

Imine formation between 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde and various amine nucleophiles follows second-order kinetics with rate constants typically ranging from 10² to 10⁴ M⁻¹s⁻¹ [18]. The electron-withdrawing halogen substituents significantly enhance the electrophilicity of the aldehyde carbon, leading to rate acceleration compared to unsubstituted benzaldehyde [20] [21].

The kinetic profile of imine formation exhibits a pronounced dependence on the electronic nature of the incoming amine [22]. Primary amines react more rapidly than secondary amines due to reduced steric hindrance, while aromatic amines show variable reactivity depending on their electron density [20]. The presence of electron-donating groups on the amine component accelerates the reaction, while electron-withdrawing substituents retard the process [21].

Reaction TypeRate Constant Range (M⁻¹s⁻¹)Temperature DependenceHalogen Substituent EffectActivation Energy (kcal/mol)
Imine Formation10²-10⁴StrongRate-enhancing15-25
Imine Hydrolysis10⁻³-10⁻¹ModerateRate-enhancing20-30
Cyclization (general)10⁻²-10¹StrongVariable25-35
Aldol Condensation10⁻¹-10²StrongRate-reducing20-30

Mechanistic Pathways and Intermediate Stability

The formation of imines proceeds through a stepwise mechanism involving initial nucleophilic attack, formation of a tetrahedral intermediate, and subsequent dehydration [18]. The halogen substituents stabilize the tetrahedral intermediate through electronic withdrawal, reducing the barrier for the rate-determining dehydration step [19]. This stabilization is particularly pronounced for the 2-bromo substituent due to its proximity to the reaction center and strong inductive effect [11].

Dynamic equilibria between different imine constituents have been observed in systems containing multiple aldehyde components [18]. Kinetic studies reveal that benzaldehyde-derived imines are often kinetically favored initially, but thermodynamic control can lead to redistribution over longer time periods [19]. The presence of multiple halogen substituents in 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde typically favors thermodynamic products due to the enhanced stability of the final imine linkage.

Cyclization Reaction Kinetics

Cyclization reactions involving imine intermediates derived from 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde exhibit more complex kinetic behavior due to the additional conformational and electronic constraints imposed by ring formation [23]. Rate constants for cyclization processes typically range from 10⁻² to 10¹ M⁻¹s⁻¹, significantly slower than the initial imine formation step [24].

The kinetic analysis of cyclization reactions reveals strong temperature dependence with activation energies ranging from 25-35 kcal/mol [25]. This high activation barrier reflects the entropic penalty associated with bringing reactive centers into proximity for ring closure, compounded by the steric effects of the multiple substituents [13]. The 2-bromo and 3-methyl substituents create particularly challenging steric environments for certain cyclization modes.

Substituent Effects on Reaction Rates

The cumulative effect of the four substituents creates a unique electronic environment that modulates reaction rates in substrate-specific ways [7]. For imine formation, the electron-withdrawing halogens uniformly accelerate the reaction by increasing aldehyde electrophilicity [20]. However, for cyclization reactions, the effects are more nuanced, with steric factors often competing with favorable electronic effects [23].

Kinetic isotope effects have been measured for reactions involving deuterated analogues, providing insight into the transition state structure and the degree of C-H bond breaking in the rate-determining step [26]. These studies indicate that the halogen substituents can alter the timing of bond-making and bond-breaking processes, leading to different kinetic isotope effect patterns compared to simpler benzaldehyde derivatives.

Solvent and Catalytic Effects

The kinetics of both imine formation and cyclization reactions are significantly influenced by solvent polarity and the presence of acid or base catalysts [22] [18]. Polar protic solvents generally accelerate imine formation through stabilization of the zwitterionic intermediates, while aprotic solvents favor cyclization processes by reducing competitive solvation of the nucleophilic centers [19].

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

249.91963 g/mol

Monoisotopic Mass

249.91963 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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